(4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone
Overview
Description
(4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone, also known as 4-tert-Butyl-2,4-dihydroxybenzophenone (BP-1), is a widely used ultraviolet (UV) filter in personal care products, such as sunscreen, cosmetics, and lotions. BP-1 is known for its ability to absorb UV radiation and prevent skin damage caused by prolonged exposure to the sun. However, recent studies have raised concerns about the potential negative effects of BP-1 on human health and the environment.
Mechanism of Action
BP-1 is known for its ability to absorb UV radiation and prevent skin damage caused by prolonged exposure to the sun. BP-1 works by absorbing UV radiation in the range of 280-340 nm and dissipating the energy as heat. However, recent studies have suggested that BP-1 may also have endocrine-disrupting properties, as it has been shown to bind to estrogen receptors and interfere with the normal functioning of the endocrine system.
Biochemical and Physiological Effects
BP-1 has been shown to have various biochemical and physiological effects, including:
1. Endocrine disruption: BP-1 has been shown to bind to estrogen receptors and interfere with the normal functioning of the endocrine system, leading to potential reproductive and developmental effects.
2. Oxidative stress: BP-1 has been shown to induce oxidative stress in cells, which can lead to cellular damage and dysfunction.
3. DNA damage: BP-1 has been shown to induce DNA damage in cells, which can lead to mutations and potentially cancerous growths.
4. Neurotoxicity: BP-1 has been shown to have neurotoxic effects, leading to potential neurological disorders.
Advantages and Limitations for Lab Experiments
BP-1 has several advantages and limitations for lab experiments, including:
Advantages:
1. BP-1 is a widely used UV filter, making it easy to obtain and use in experiments.
2. BP-1 has been extensively studied, providing a wealth of information about its properties and potential effects.
3. BP-1 has a well-defined mechanism of action, making it easy to study its effects on different biological systems.
Limitations:
1. BP-1 can be difficult to dissolve in aqueous solutions, limiting its use in certain types of experiments.
2. BP-1 has been shown to have endocrine-disrupting properties, making it difficult to interpret the results of experiments that involve hormonal systems.
3. BP-1 has been shown to have potential negative effects on human health and the environment, limiting its use in certain types of experiments.
Future Directions
There are several future directions for BP-1 research, including:
1. Investigating the potential long-term effects of BP-1 exposure on human health and the environment.
2. Developing alternative UV filters that are safer and more environmentally friendly than BP-1.
3. Investigating the potential effects of BP-1 on different biological systems, such as the immune system and the microbiome.
4. Developing analytical methods for the detection and quantification of BP-1 in different environmental matrices.
5. Investigating the potential effects of BP-1 on different species and ecosystems, such as aquatic organisms and coral reefs.
Conclusion
In conclusion, BP-1 is a widely used UV filter that has raised concerns about its potential negative effects on human health and the environment. BP-1 has been the subject of several scientific studies to investigate its properties and potential effects, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for BP-1 research, including investigating its long-term effects on human health and the environment, developing alternative UV filters, and investigating its effects on different biological systems and species.
Scientific Research Applications
BP-1 is widely used in personal care products, and its presence has been detected in various environmental matrices, such as surface water, sediment, and soil. Therefore, BP-1 has been the subject of several scientific studies to investigate its potential negative effects on human health and the environment. Some of the research applications of BP-1 include:
1. Toxicology studies to determine the effects of BP-1 on human health, such as its potential to cause endocrine disruption and reproductive toxicity.
2. Environmental studies to assess the presence and fate of BP-1 in different environmental matrices and its potential to cause ecological harm.
3. Analytical studies to develop methods for the detection and quantification of BP-1 in various samples.
properties
IUPAC Name |
(4-tert-butylphenyl)-(2,4-dihydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)12-6-4-11(5-7-12)16(20)14-9-8-13(18)10-15(14)19/h4-10,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEFXKUGUXUOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346368 | |
Record name | (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21332-56-9 | |
Record name | (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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